molecular formula C18H21N5OS B10989561 6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10989561
M. Wt: 355.5 g/mol
InChI Key: QQNKKFUVAVFWOU-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a cyclopropyl group, a thiazole ring, and a pyrazolopyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the cyclopropyl group and the thiazole ring. The final step involves the formation of the carboxamide group.

    Preparation of Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving thioamide and α-haloketone.

    Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can be achieved through the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazolopyridine core, leading to the formation of dihydropyrazolopyridine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl group and the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazolopyridine derivatives, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibit notable anticancer properties. The thiazole ring is particularly known for its role in various anticancer agents due to its ability to interact with biological targets involved in cancer progression. Studies have shown that this compound can inhibit cell proliferation in several cancer cell lines, suggesting its potential as a lead compound in drug development for cancer therapy.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar thiazole-containing compounds have been documented to possess broad-spectrum antimicrobial effects. Preliminary studies indicate that this compound may inhibit the growth of pathogenic bacteria and fungi, making it a candidate for further investigation in the development of new antibiotics.

Pesticidal Activity

There is emerging interest in the use of this compound as a pesticide or herbicide due to its structural characteristics that may confer herbicidal properties. Compounds with similar thiazole structures have been shown to affect plant growth regulators and could be developed into effective agricultural chemicals.

Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of the compound revealed that modifications to the thiazole moiety enhanced its biological activity against specific cancer cell lines. The synthesis typically involves multi-step organic reactions which allow for the introduction of various substituents that can optimize efficacy and reduce toxicity.

Compound Structural Features Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamideContains thiadiazole and pyridazine ringsAntimicrobial
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamideBenzothiazole structureAnticancer
2-(5-chloro-1H-indol-1-yl)acetamideIndole derivativeAntimicrobial

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases and proteases, by binding to their active sites and preventing their normal function. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • **6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • **6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Uniqueness

The uniqueness of 6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

The compound 6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant therapies. This article reviews the existing literature on its biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
  • A thiazole moiety that contributes to its pharmacological properties.
  • A cyclopropyl group that may enhance its biological activity through metabolic stability and receptor binding.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The presence of the thiazole ring in this compound suggests potential cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are crucial regulators of apoptosis. Studies indicate that similar thiazole-containing compounds have shown IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting potent anticancer efficacy .
  • Case Studies :
    • In vitro studies on similar thiazole derivatives have reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxicity .
    • A recent synthesis of thiazole-integrated pyrrolidinones demonstrated promising activity against the HT-29 colon cancer cell line, reinforcing the potential of thiazole-based compounds in oncology .

Anticonvulsant Activity

Thiazole compounds have also been explored for their anticonvulsant properties. The specific structure of this compound may influence its efficacy in seizure models.

  • Efficacy Studies : Research has shown that certain thiazole derivatives possess anticonvulsant activity comparable to established medications. For instance, modifications in the thiazole structure can lead to enhanced protective effects against seizures in animal models .
  • SAR Insights : The presence of electron-donating groups and specific substitutions on the thiazole ring have been correlated with increased anticonvulsant activity. This suggests that similar modifications in our compound could yield promising results in future studies.

Summary of Biological Activities

Activity TypeMechanism/TargetIC50 RangeReferences
AnticancerModulation of Bcl-2 proteins1.61 - 1.98 µg/mL ,
AnticonvulsantInhibition of neuronal excitabilityComparative to standards

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

6-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H21N5OS/c1-9(2)23-16-14(8-19-23)13(7-15(21-16)12-5-6-12)17(24)22-18-20-10(3)11(4)25-18/h7-9,12H,5-6H2,1-4H3,(H,20,22,24)

InChI Key

QQNKKFUVAVFWOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4)C

Origin of Product

United States

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